2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2/c1-2-7-19(8-6-17)12(20)9-18-14(21)13-10(15)4-3-5-11(13)16/h3-5H,2,7-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZRPKTEQEYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CNC(=O)C1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzamide Core Derivation
The 2-chloro-6-fluorobenzoic acid moiety is typically synthesized via halogenation or carboxylation of substituted benzaldehydes. For instance, 2-chloro-6-fluorobenzaldehyde (CAS 387-45-1) serves as a precursor, which can undergo oxidation to the corresponding carboxylic acid using KMnO₄ or CrO₃ under acidic conditions. Alternatively, direct chlorination of 6-fluorobenzoic acid with Cl₂ in the presence of FeCl₃ may be employed.
Amine Side Chain Construction
The side chain requires sequential alkylation and amidation:
- Propylamine modification : Reaction of propylamine with chloroacetonitrile in the presence of K₂CO₃ yields N-cyanomethyl-N-propylamine.
- Glycinamide formation : Coupling the above product with ethyl glycinate hydrochloride using EDCl/HOBt, followed by hydrolysis to generate the free amine.
Primary Synthetic Routes
Acid Chloride-Mediated Amide Coupling
Step 1: Synthesis of 2-Chloro-6-Fluorobenzoyl Chloride
2-Chloro-6-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to form the corresponding acid chloride. Excess SOCl₂ is removed under vacuum to yield a pure intermediate.
Step 2: Amine Preparation
N-(Cyanomethyl)-N-propylglycinamide is synthesized via:
- Alkylation : Propylamine reacts with chloroacetonitrile in DMF at 60°C (12 hrs) to form N-cyanomethyl-N-propylamine.
- Amidation : The product is coupled with ethyl glycinate using EDCl/HOBt in DCM, followed by NaOH-mediated hydrolysis to free the amine.
Step 3: Coupling Reaction
The acid chloride is reacted with the amine in anhydrous THF under N₂, using triethylamine as a base. The reaction proceeds at 0°C → RT (24 hrs), yielding the target compound after workup.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 85 |
| Base | Triethylamine | - |
| Temperature | 0°C → RT | - |
| Reaction Time | 24 hrs | - |
Coupling Reagent-Assisted Route
Reagents : HATU, DIPEA in DMF.
Procedure :
- 2-Chloro-6-fluorobenzoic acid (1 eq) and HATU (1.2 eq) are stirred in DMF (0.1 M) at 0°C.
- DIPEA (3 eq) and the amine (1 eq) are added sequentially.
- The mixture is stirred at RT for 12 hrs, quenched with H₂O, and extracted with EtOAc.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Reagent | HATU | 78 |
| Solvent | DMF | - |
| Base | DIPEA | - |
Optimization Strategies
Solvent and Base Selection
Purification Challenges
- Column Chromatography : Silica gel (hexane/EtOAc gradient) effectively isolates the target compound but risks hydrolysis of the cyanomethyl group.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity (HPLC).
Side Reactions and Mitigation
Cyanomethyl Hydrolysis
The cyanomethyl group is prone to hydrolysis under acidic or basic conditions. Mitigation includes:
Steric Hindrance Effects
Bulky substituents on the benzamide and amine reduce coupling efficiency. Solutions include:
- Ultrasound Assistance : Sonication for 1 hr improves mixing and reaction kinetics.
- High-Pressure Conditions : Reactions conducted at 2 atm increase collision frequency.
Scalability and Industrial Considerations
Cost-Effective Precursors
Green Chemistry Approaches
- Solvent Recycling : DMF recovery via distillation reduces waste.
- Catalytic Methods : Pd/C (5% wt) enables hydrogenation of nitro intermediates, avoiding stoichiometric metal use.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Cyanomethyl Group: The cyanomethyl moiety distinguishes the target from analogs with nitro or methoxy groups (e.g., ), likely improving metabolic stability by resisting oxidative degradation .
- Amide Linker : The glyoxylate-based side chain contrasts with sulfonamide or ester-linked analogs (e.g., ), which may alter solubility and hydrolysis susceptibility.
Pharmacokinetic and Pharmacodynamic Inferences
While direct data on the target compound are unavailable, comparisons with analogs suggest:
- Lipophilicity : The chloro-fluoro substitution pattern may confer moderate logP (~2.5–3.5), lower than brominated analogs (e.g., ) but higher than polar sulfonamides (e.g., ).
- Metabolic Stability: The cyanomethyl group could reduce CYP450-mediated oxidation compared to tert-butyl or nitro-containing analogs .
- Target Selectivity: The propylamino group may enhance selectivity for hydrophobic binding pockets over shorter alkyl chains (e.g., ethyl in ).
Biological Activity
2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₈ClF N₃O
- Molecular Weight : 299.76 g/mol
Research indicates that compounds similar to this compound often exhibit their biological effects through the inhibition of specific enzymes or receptors. For example, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell proliferation, suggesting a potential role in cancer therapy .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Studies have shown that related benzamide compounds possess significant anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis. The inhibition of DHFR by benzamide riboside has been highlighted as a novel approach to reduce cellular NADPH levels, destabilizing DHFR and thereby inhibiting cancer cell growth .
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, its structural analogs have shown inhibitory effects on enzymes like NADK, contributing to altered cellular metabolism and growth inhibition in cancer cells .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of benzamide derivatives.
- Methodology : Various concentrations of the compound were tested on human breast cancer cell lines.
- Results : Significant dose-dependent inhibition of cell proliferation was observed, indicating potential therapeutic applications.
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against Staphylococcus aureus.
- Methodology : The compound was tested using standard disk diffusion methods.
- Results : The compound displayed moderate antimicrobial activity, suggesting further exploration in this area.
Data Table: Biological Activities of Related Benzamide Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Benzamide Riboside | Inhibits DHFR | Reduces NADPH levels |
| 4-Chloro-benzamide | Antitumor effects | Targets RET kinase |
| 3-Acetoxy-benzamide | Antimicrobial | Disrupts bacterial cell wall |
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide, and how can reaction yields be maximized?
A three-step methodology is recommended:
- Substitution : React 2-chloro-6-fluorobenzyl chloride with cyanomethyl(propyl)amine under alkaline conditions (e.g., K₂CO₃ in DMF) to form the intermediate .
- Condensation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the intermediate to a benzamide moiety .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verify purity via HPLC (>95%) . Yield optimization requires precise stoichiometric control (1:1.2 molar ratio for amine coupling) and inert atmosphere to prevent hydrolysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm benzamide backbone (δ 7.2–8.1 ppm for aromatic protons) and cyanomethyl group (δ 3.8–4.2 ppm) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity and detect degradation products .
- FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~2240 cm⁻¹ (C≡N) validate functional groups .
Q. How do solubility and formulation challenges impact experimental design for this compound?
The compound’s low aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as primary solvents for in vitro assays . For in vivo studies, formulate with cyclodextrin derivatives (e.g., HP-β-CD) to enhance bioavailability . Stability studies (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours, but acidic/basic conditions accelerate hydrolysis .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Use LC-MS/MS with MRM transitions (e.g., m/z 380→245 for quantification) to achieve sensitivity (LOQ: 1 ng/mL) in plasma or tissue homogenates . Internal standards (e.g., deuterated analogs) mitigate matrix effects .
Q. How can researchers ensure batch-to-batch consistency in synthesis?
Implement process analytical technology (PAT) such as in-line FT-IR to monitor reaction progression . Statistical experimental design (e.g., Box-Behnken) optimizes parameters like temperature and stirring rate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyanomethyl and fluorobenzamide groups?
- Analog synthesis : Replace cyanomethyl with methylcarbamate or fluorophenyl groups to assess impact on target binding .
- Biological assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization . Computational docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with fluorobenzamide) .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Replicate conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH, ionic strength) .
- Meta-analysis : Use hierarchical clustering to identify outliers in published datasets . Validate findings via orthogonal assays (e.g., SPR vs. enzymatic activity) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
- ADMET prediction : SwissADME or ADMETLab to optimize logP (target: 2–3) and reduce CYP3A4 inhibition .
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) model electron-withdrawing effects of fluorine on benzamide reactivity .
Q. What methodologies elucidate the compound’s interaction with cytochrome P450 enzymes?
- Recombinant CYP assays : Incubate with human CYP isoforms (3A4, 2D6) and quantify metabolites via UPLC-QTOF .
- Mechanistic studies : Use deuterium isotope effects or kinetic isotope experiments to probe metabolic pathways .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
